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Property and Structural Comparison

Compound Focus: 2-Fluoropropane

Get Quote

The core difference between these isomers lies in their structure, which dictates their physical properties and

expected chemical behavior. The table below summarizes their basic characteristics:

Property

1-Fluoropropane

2-Fluoropropane

IUPAC Name

Common Name

CAS Number

Molecular Formula

Boiling Point

Density

Structural Type

H NMR Key Shift

1-fluoropropane

n-propyl fluoride

460-13-9 [1]

CsH7F [1]

Information missing

Information missing

Primary alkyl fluoride

4.30 ppm (triplet, -CH2F) [1]

2-fluoropropane

isopropyl fluoride

420-26-8 [2]

CsH/F [2]

-10°C [2]

0.969 g/cm3 [2]

Secondary alkyl
fluoride

Information missing
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Property 1-Fluoropropane 2-Fluoropropane
Conformational Gauche form more stable (76% at ambient temp)  Information missing
Stability [3]

A key structural insight for 1-fluoropropane is that it exists as a mixture of conformers, with the gauche
form being more stable than the trans form by approximately 1.2 kJ/mol, with an estimated 76% of the

molecules in the gauche conformation at ambient temperature [3].

Reactivity and Experimental Context

The search results do not provide a direct, experimental comparison of the two isomers' reactivity. However,

general chemical principles and one specific study provide some context.

¢ General Reactivity in C-F Bond Activation: Alkyl fluorides are generally unreactive, but a 2018
study demonstrated that sp®* C-F bonds in all primary (1°), secondary (2°), and tertiary (3°)
fluoroalkanes can be activated using a low-valent Mg—Mg reagent [4]. This reaction works on the
C-F bond in 1-fluorohexane (a primary fluoride, analogous to 1-fluoropropane) and also tolerates
secondary alkyl fluorides (the same class as 2-fluoropropane) [4].

¢ Synthetic Utility: The organomagnesium compounds generated from this C-F activation can be
functionalized with various electrophiles (e.g., boron, silicon, tin reagents), enabling a net conversion
of a C—F bond into a C-B, C-Si, C-Sn, or even a new C—-C bond [4].

The diagram below illustrates the general experimental workflow for this type of C-F bond activation and

functionalization, as described in the research.
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Detailed Experimental Protocol

The following methodology is adapted from the research on C—F bond activation using a dimagnesium(I)

reagent [4].

¢ Reaction Setup:
o Conduct all operations under a dry, inert atmosphere (e.g., argon or nitrogen) using standard
Schlenk line or glovebox techniques.
o Prepare a 0.02 M solution of the B-diketiminato dimagnesium(l) reagent (1a) in anhydrous
benzene (CeDs).
o Add 1.1 equivalents of the fluoroalkane substrate (e.g., 1-fluoropropane or 2-
fluoropropane) to the solution.
¢ Reaction Conditions:
o Heat the reaction mixture to 80°C with stirring.
o Monitor the reaction progress by *H NMR spectroscopy.

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s748858?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6471154/
https://www.smolecule.com/products/s748858?utm_src=pdf-body
https://www.smolecule.com/products/s748858?utm_src=pdf-body
https://www.smolecule.com/products/s748858?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

o The reaction is typically complete within 1 hour, indicated by the consumption of the Mg—Mg
reagent and the formation of new organomagnesium species.

¢ Analysis and Functionalization:

o Characterize the resulting organomagnesium intermediate (e.g., 2a for a hexyl chain) by NMR.
A key signature is a high-field triplet in the *H NMR spectrum for the -CH2- group adjacent to
magnesium.

o To functionalize, add an electrophile (e.g., HBpin, Bzpinz, H3SiPh, CISnBus, or
perfluoroarenes for C-C coupling) directly to the reaction mixture containing the
organomagnesium intermediate.

o After workup, isolate and purify the final functionalized product (e.g., alkyl borane, silane, or
cross-coupled hydrocarbon) using standard techniques like chromatography or distillation.
Yields are often >80% over the two steps for primary fluorides [4].

Key Implications for Research

¢ Reactivity Difference: While the specific study confirms that both primary and secondary C-F bonds
can be activated, the reaction rates and yields are likely to differ. Secondary alkyl fluorides might
present more steric hindrance, potentially leading to slower reaction rates or the need for modified
reagents, as was the case for a tertiary fluoride (1-fluoroadamantane) [4].

e Handling and Stability: 2-fluoropropane (isopropyl fluoride) is highly flammable and should be
handled with care [2]. The conformational flexibility of 1-fluoropropane could influence its interaction
with enzyme active sites or catalytic systems in drug development contexts [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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